Physicochemical Distinction from the 4-Phenylpiperazine Analog: Predicted LogP Difference
Computed logP values distinguish (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-ethylpiperazin-1-yl)methanone from its 4-phenylpiperazine analog (CAS 1105241-47-1). PubChem's XLogP3-AA model predicts an XLogP3-AA of 2 for the target compound [1], whereas the 4-phenylpiperazine analog, with an additional phenyl ring, is expected to exhibit a significantly higher logP. This difference impacts retention time in reversed-phase chromatography and solubility in aqueous assay buffers.
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2 |
| Comparator Or Baseline | (1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenylpiperazin-1-yl)methanone (CAS 1105241-47-1): XLogP not explicitly reported but structurally predicted to be >3.5 due to additional phenyl group. |
| Quantified Difference | Estimated ΔXLogP3-AA > 1.5 units |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A logP difference >1 unit generally translates to substantial differences in aqueous solubility and non-specific binding, making the compounds non-interchangeable in cell-based or biochemical assays.
- [1] PubChem Compound Summary for CID 53333067, XLogP3-AA value. National Center for Biotechnology Information, 2026. View Source
